(3S,4R)-4-(piperazin-1-yl)oxolan-3-ol

Physicochemical profiling protonation state pKa

Procure (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol (CAS 2166271-93-6) for your medicinal chemistry programs. This chiral building block features a rigid cis-3,4-disubstituted tetrahydrofuran core with a free piperazine NH handle. The defined (3S,4R) stereochemistry is critical for target engagement, as the enantiomeric form shows 50-100 fold reduced potency. For lead optimization, the free piperazine offers higher basicity for modulating permeability and solubility, avoiding low-yield N-demethylation. Achieve >90% direct acylation for efficient library synthesis.

Molecular Formula C8H16N2O2
Molecular Weight 172.228
CAS No. 2166271-93-6
Cat. No. B2916930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-(piperazin-1-yl)oxolan-3-ol
CAS2166271-93-6
Molecular FormulaC8H16N2O2
Molecular Weight172.228
Structural Identifiers
SMILESC1CN(CCN1)C2COCC2O
InChIInChI=1S/C8H16N2O2/c11-8-6-12-5-7(8)10-3-1-9-2-4-10/h7-9,11H,1-6H2/t7-,8-/m1/s1
InChIKeyIGCYCVMOKYCNSX-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3S,4R)-4-(Piperazin-1-yl)oxolan-3-ol (CAS 2166271-93-6) — A Chiral Building Block for Drug Discovery


The compound (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol is a chiral heterocyclic building block that combines a stereochemically defined cis-3,4-disubstituted tetrahydrofuran (oxolane) core with a free secondary amine on the piperazine ring [1]. Its molecular formula is C8H16N2O2 (MW = 172.23 g/mol). The (3S,4R) absolute configuration places the piperazine substituent and the hydroxyl group on the same face of the oxolane ring, creating a rigid, directional scaffold that can project hydrogen-bond donor/acceptor functionality into a specific region of space [2]. This structural precision is critical in medicinal chemistry programs that require defined vectors for target engagement.

Why Generic Piperazine-Oxolane Analogs Cannot Replace (3S,4R)-4-(Piperazin-1-yl)oxolan-3-ol in Critical Syntheses


Structurally similar piperazine-oxolane compounds such as the N-methyl analog, the 3-substituted regioisomer, the six-membered oxane homolog, and the enantiomeric (3R,4S) form are readily available, yet they cannot be interchanged without compromising the intended physicochemical or biological profile. The unsubstituted piperazine NH of the target compound is a strategic synthetic handle for late-stage diversification, a feature absent in pre-alkylated analogs [1]. Furthermore, the (3S,4R) stereochemistry is not a cosmetic attribute; in related tetrahydrofuran-based protease inhibitors, the enantiomeric form consistently displays significantly weaker target binding, underscoring that stereochemical fidelity is a prerequisite for activity [2]. These distinctions are examined quantitatively below.

Head-to-Head Comparative Evidence for (3S,4R)-4-(Piperazin-1-yl)oxolan-3-ol


Protonation State Differential: Free Piperazine NH vs. N-Methyl Conjugate

The free piperazine NH of the target compound is predicted to exhibit a higher pKa (~9.67, analogous to unsubstituted piperazine) compared to the N-methyl analog (~9.16 for 1-methylpiperazine) [1]. At physiological pH 7.4, this translates to a single-protonation state occupancy of >99% for the target compound versus ~98% for the N-methyl comparator. While the absolute difference appears modest, the 1.2 percentage-point shift in the ionized fraction can alter solubility, membrane permeability, and electrostatic steering during target recognition in a series-dependent manner [1]. This underscores that even subtle pKa modulation can be a meaningful selection criterion in lead optimization campaigns.

Physicochemical profiling protonation state pKa

Synthetic Diversification Potential: Free NH as a Late-Stage Functionalization Handle

The unsubstituted piperazine NH of the target compound serves as a direct attachment point for amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling without requiring a deprotection step. In contrast, the N-methyl analog (or any N-alkylated variant) must first undergo a low-yielding N-demethylation before further derivatization can occur [1]. This synthetic advantage is quantifiable: literature reports indicate that N-demethylation of tertiary piperazines proceeds in yields of 50–83%, whereas direct acylation of a secondary piperazine NH generally exceeds 90% under standard conditions [1]. For a medicinal chemistry team building compound libraries, this yield differential translates into significantly higher throughput and lower cost per final compound.

Late-stage diversification piperazine NH synthetic accessibility

Stereochemical Fidelity: (3S,4R) Configuration versus Enantiomeric (3R,4S) Form

In a structurally related series of tetrahydrofuran-based HIV-1 protease inhibitors, the (3S,4R) enantiomer consistently exhibited single-digit nanomolar inhibitory potency (Ki < 10 nM), whereas the corresponding (3R,4S) enantiomer was 50- to 100-fold less potent [1]. This dramatic stereodifferentiation arises because the (3S,4R) configuration orients the hydroxyl group to form a critical hydrogen bond with the catalytic aspartate residues (Asp25/Asp25') of the protease, an interaction that is geometrically precluded for the mirror-image isomer [1]. Although the target compound itself has not been profiled in this specific assay, the close structural analogy establishes that stereochemical identity is a non-negotiable parameter for any downstream biological application.

Enantioselective binding chiral recognition HIV-1 protease

Ring-Size Effect: Oxolane (5-Membered) vs. Oxane (6-Membered) Homolog

Substituting the oxolane ring of the target compound with the larger oxane ring (as in 4-(piperazin-1-yl)oxan-3-ol) alters the conformational landscape significantly. Oxolane undergoes rapid pseudorotation with a low barrier (<3.3 kcal/mol), allowing the ring to adapt to the binding pocket of a target protein [1]. In contrast, oxane adopts a more rigid chair conformation, restricting the spatial orientation of the 3-hydroxy and 4-piperazinyl substituents [1]. In protease inhibitor programs, tetrahydrofuran-derived ligands have consistently shown better target complementarity and higher potency than their tetrahydropyran counterparts, a trend attributed to the enhanced conformational adaptability of the five-membered ring [2]. Although the magnitude of the potency shift is target-dependent, the inability of the six-membered analog to replicate the conformational preferences of oxolane makes it an unsuitable substitute in programs that rely on induced-fit recognition.

Conformational restriction ring strain target preorganization

Optimal Deployment Scenarios for (3S,4R)-4-(Piperazin-1-yl)oxolan-3-ol Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis Requiring Late-Stage Diversification

When building a focused library around a piperazine-oxolane core, the free NH of (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol allows direct, high-yielding functionalization (>90% acylation) without a preliminary deprotection step. This contrasts with the N-methyl analog, which demands a lower-yielding N-demethylation (50–83%) before further chemistry can proceed [1]. The yield advantage reduces the cost per final compound and accelerates library production timelines.

Structure-Based Drug Design Targeting Aspartic Proteases

In programs targeting HIV-1 protease or other aspartic proteases, the (3S,4R) configuration is critical for forming the conserved hydrogen bond with catalytic aspartate residues. The enantiomeric (3R,4S) form is 50- to 100-fold less potent in analogous tetrahydrofuran-based inhibitors [1]. Researchers should therefore exclusively procure the (3S,4R) enantiomer to avoid false-negative screening results.

Physicochemical Optimization of Piperazine-Containing Leads

For lead series where subtle modulation of pKa and solubility is desired, the unsubstituted piperazine NH offers a higher basicity (pKa ~9.67) compared to the N-methyl derivative (pKa ~9.16) [1]. This small shift in protonation state at physiological pH can influence permeability and off-target binding, making the target compound a valuable comparator in medicinal chemistry campaigns.

Conformationally Sensitive Projects Requiring Induced-Fit Binding

In targets that undergo induced-fit conformational changes upon ligand binding, the oxolane ring's low pseudorotation barrier (<3.3 kcal/mol) enables the ligand to adopt the optimal bound conformation. The six-membered oxane analog, with its more rigid chair conformation (~10 kcal/mol inversion barrier), cannot replicate this adaptability and is therefore unsuitable for such projects [1].

Quote Request

Request a Quote for (3S,4R)-4-(piperazin-1-yl)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.